molecular formula C15H17ClN4 B1455677 1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine CAS No. 1338681-00-7

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Cat. No. B1455677
CAS RN: 1338681-00-7
M. Wt: 288.77 g/mol
InChI Key: RQOOXLYHWDVJOI-UHFFFAOYSA-N
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Description

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine, also known as 1-CPP, is an organic compound that was first synthesized in 1984 by a team of researchers at the University of Illinois. It is an aromatic heterocyclic amine that has a wide range of scientific applications. 1-CPP has been studied for its potential to act as a ligand for various receptors and enzymes, as well as its ability to interact with both DNA and RNA. In addition, it has been studied for its potential to act as an inhibitor or activator of various biochemical pathways and processes.

Scientific Research Applications

Antimicrobial Activity

Pyridazine derivatives, such as the compound , have been shown to exhibit a wide range of pharmacological activities, including antimicrobial properties . This makes them potentially useful in the development of new antimicrobial drugs.

Antidepressant Properties

Another potential application of this compound is in the field of mental health. Pyridazine derivatives have been found to possess antidepressant properties , suggesting that they could be used in the development of new treatments for depression.

Anti-hypertensive Effects

Pyridazine derivatives have also been associated with anti-hypertensive effects . This means that they could potentially be used in the treatment of high blood pressure.

Anticancer Applications

The compound could also have applications in the field of oncology. Pyridazine derivatives have been found to exhibit anticancer properties , making them potential candidates for the development of new cancer treatments.

Antiplatelet Activity

Another potential application of this compound is in the prevention of blood clots. Pyridazine derivatives have been found to possess antiplatelet activity , which could make them useful in the development of drugs to prevent thrombosis.

Agrochemical Uses

Finally, pyridazine derivatives are also known to be used as agrochemicals . This suggests that the compound could potentially be used in the development of new pesticides or herbicides.

properties

IUPAC Name

1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4/c16-13-4-2-1-3-12(13)14-5-6-15(19-18-14)20-9-7-11(17)8-10-20/h1-6,11H,7-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOOXLYHWDVJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NN=C(C=C2)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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